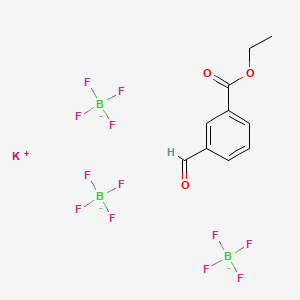
(2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate is a complex organic compound characterized by its long carbon chains and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate typically involves esterification and sulfonation reactions. The process begins with the esterification of octadec-9-enoic acid with glycerol, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions may convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated esters, and various substituted compounds, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also studied for its potential in creating novel polymeric materials.
Biology
In biological research, this compound is investigated for its role in cell membrane studies and its potential as a drug delivery agent. Its ability to interact with lipid bilayers makes it a valuable tool in understanding membrane dynamics.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use in formulations for topical treatments and as a component in controlled-release drug delivery systems.
Industry
Industrially, this compound is utilized in the production of cosmetics, detergents, and lubricants. Its surfactant properties enhance the performance of these products, making them more effective and efficient.
Mecanismo De Acción
The mechanism of action of (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other long-chain esters and sulfonated fatty acids, such as:
- Octadec-9-enoic acid esters
- Sulfonated fatty acid derivatives
- Glycerol esters of fatty acids
Uniqueness
What sets (2-Octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate apart is its unique combination of ester and sulfooxy functional groups, which confer distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, with applications that extend beyond those of its similar counterparts.
Propiedades
Número CAS |
94944-82-8 |
|---|---|
Fórmula molecular |
C39H72O8S |
Peso molecular |
701.1 g/mol |
Nombre IUPAC |
(2-octadec-9-enoyloxy-3-sulfooxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H72O8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H,42,43,44) |
Clave InChI |
CDHCSPQAZJUSRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COS(=O)(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


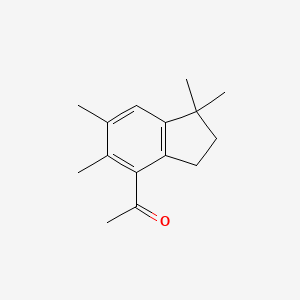
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)
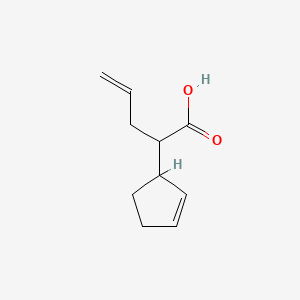
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
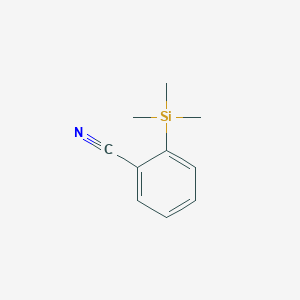

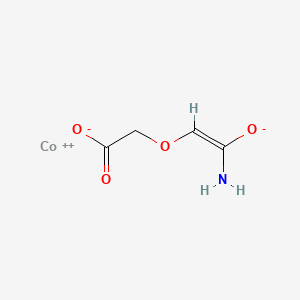
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
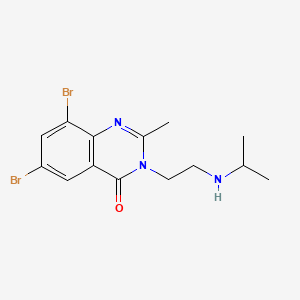
![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
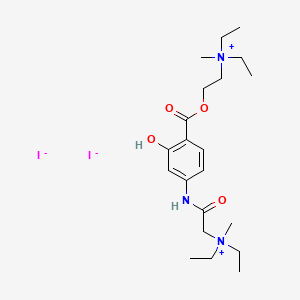
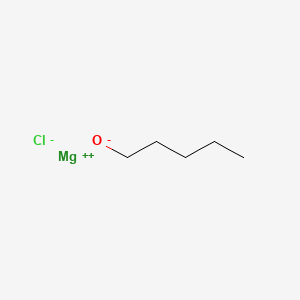
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
